3-Methoxy-5-methylisoxazole-4-carbaldehyde

Description

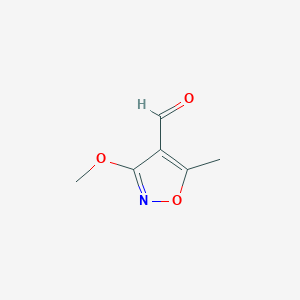

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(3-8)6(9-2)7-10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMERBLKBNJPCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Transformational Chemistry of 3 Methoxy 5 Methylisoxazole 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is the primary site for a wide range of chemical transformations due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl group in 3-Methoxy-5-methylisoxazole-4-carbaldehyde is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This initial attack leads to the formation of a tetrahedral intermediate.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, which causes the rehybridization of this carbon from sp² to sp³. This results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. acs.org The reactivity of the aldehyde is influenced by steric and electronic factors; aldehydes are generally more reactive than ketones.

A variety of nucleophiles can participate in this reaction, including:

Hydride reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of the corresponding primary alcohol, (3-methoxy-5-methylisoxazol-4-yl)methanol, after a workup step.

Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon protonation.

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

The general mechanism for these additions involves the nucleophile attacking the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Condensation and Cyclization Reactions for Extended Architectures

The aldehyde group of this compound is a key functional handle for condensation and cyclization reactions, enabling the construction of more complex molecular architectures. These reactions typically involve the initial nucleophilic addition of an amine or an active methylene (B1212753) compound, followed by dehydration.

Primary amines react with the aldehyde to form an intermediate hemiaminal, which then eliminates water to yield a Schiff base (imine). nih.gov This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic systems. Similarly, condensation with active methylene compounds, such as malonates or β-ketoesters, in the presence of a base, can lead to the formation of new carbon-carbon bonds and subsequent cyclization products. For instance, the Knoevenagel condensation would involve the reaction of the aldehyde with a compound containing an acidic methylene group.

These condensation reactions are pivotal in multicomponent reactions for building diverse heterocyclic structures. For example, a one-pot, three-component condensation reaction involving an aromatic aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride is a known method for synthesizing isoxazol-5(4H)-one derivatives. rsc.org Analogously, this compound could serve as the aldehyde component in similar multicomponent strategies to generate complex, extended molecular frameworks.

| Reactant Type | Intermediate Product | Final Product Type | Significance |

| Primary Amine (R-NH₂) | Hemiaminal | Schiff Base (Imine) | Synthesis of N-heterocycles |

| Active Methylene (e.g., Malononitrile) | --- | α,β-Unsaturated compound | Knoevenagel Condensation |

| β-ketoester & Hydroxylamine | --- | Isoxazol-5(4H)-one derivative | Multicomponent Cyclization |

Oxidation and Reduction Pathways

The aldehyde moiety can be readily transformed through both oxidation and reduction, providing access to different functional groups and oxidation states.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-methoxy-5-methylisoxazole-4-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and efficient method for the oxidation of electron-rich aromatic aldehydes involves using an aqueous basic hydrogen peroxide system. researchgate.net Other standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also be employed.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (3-methoxy-5-methylisoxazol-4-yl)methanol. This is typically accomplished using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup.

| Transformation | Product | Typical Reagents |

| Oxidation | 3-Methoxy-5-methylisoxazole-4-carboxylic acid | H₂O₂, KMnO₄, Jones Reagent |

| Reduction | (3-methoxy-5-methylisoxazol-4-yl)methanol | NaBH₄, LiAlH₄ |

Olefination and Carbon-Carbon Bond Forming Reactions

A significant class of reactions for aldehydes involves the formation of carbon-carbon double bonds, a process known as olefination. The Wittig reaction is a premier method for achieving this transformation. wikipedia.orgorganic-chemistry.org

In the Wittig reaction, this compound would react with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide. masterorganicchemistry.com This reaction is highly versatile as the structure of the resulting alkene can be controlled by the choice of the ylide. organic-chemistry.org For example, using methylenetriphenylphosphorane would convert the aldehyde into a terminal alkene, 4-ethenyl-3-methoxy-5-methylisoxazole. The use of stabilized ylides generally leads to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

This reaction is a powerful tool for extending the carbon skeleton and introducing unsaturation, providing a pathway to a wide array of derivatives.

Reactions of the Isoxazole (B147169) Heterocyclic Core

While the aldehyde is the most reactive site, the isoxazole ring itself can undergo various transformations, including functionalization and ring-opening/rearrangement reactions.

Ring Functionalization through Direct and Indirect Methods

Modification of the isoxazole ring can be achieved through several strategies.

Direct Methods: Direct functionalization often involves the deprotonation of a ring position or a substituent followed by reaction with an electrophile. For instance, the protons on the methyl group at the C-5 position are acidic and can be removed by a strong base like n-butyllithium (n-BuLi) in a process known as lateral metalation. The resulting anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new functional groups at the C-5 methyl position. This approach has been demonstrated for related isoxazole-4-tertiary carboxamides. clockss.org

Indirect Methods: Indirect methods involve the conversion of an existing functional group on the ring into another. A powerful strategy involves the introduction of a halogen, which can then participate in cross-coupling reactions. For example, related isoxazoles have been iodinated at the C-4 position and subsequently used in Suzuki coupling reactions to form new carbon-carbon bonds. beilstein-journals.org Another example is the nitration of the isoxazole ring, followed by reduction of the nitro group to an amine. For instance, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated at the 4-position, and this nitro group can then be reduced to an amino group using iron powder in acetic acid. nih.gov

Furthermore, the isoxazole ring itself can undergo rearrangement or ring-opening reactions under certain conditions, such as catalysis by transition metals, to yield other valuable heterocyclic systems like pyrroles or pyridines. acs.org Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles can lead to methyl oxazole-4-carboxylates. nih.gov

| Method | Position | Reaction Type | Example |

| Direct | C-5 Methyl | Lateral Metalation | Deprotonation with n-BuLi, reaction with electrophile |

| Indirect | C-4 | Halogenation/Cross-Coupling | Iodination followed by Suzuki reaction beilstein-journals.org |

| Indirect | C-4 | Nitration/Reduction | Nitration followed by reduction to an amine nih.gov |

| Rearrangement | Ring | Isomerization | Fe(II)-catalyzed conversion to oxazoles nih.gov |

Ring Opening and Rearrangement Processes under Specific Conditions

The isoxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific energetic conditions, such as the presence of a base or upon photochemical irradiation. These transformations are often driven by the inherent strain of the N-O bond within the five-membered ring.

Base-Catalyzed Rearrangement:

Under basic conditions, isoxazoles can undergo rearrangement to form oxazoles. This transformation is believed to proceed through a series of intermediates, initiated by the abstraction of a proton. For instance, studies on related isoxazole systems have shown that bases such as cesium carbonate, alkoxides, and amidines can facilitate this rearrangement in aprotic solvents. rsc.org Tertiary amines, however, are generally not effective in promoting this transformation. rsc.org The proposed mechanism involves the formation of an azirine intermediate, which then rearranges to the more stable oxazole ring system through a nitrile ylide. rsc.org While specific studies on this compound are not prevalent, it is anticipated that the presence of the electron-withdrawing carbaldehyde group at the C4 position could influence the acidity of adjacent protons and thus affect the rate and outcome of base-catalyzed processes.

Table 1: Conditions for Base-Catalyzed Isoxazole-Oxazole Rearrangement of a Tetrahydrobenzisoxazole Model System rsc.org

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ (1.5) | THF | Reflux | 4 | 74 |

| 2 | K₂CO₃ (1.5) | THF | Reflux | 4 | 55 |

| 3 | NaH (1.5) | THF | Reflux | 4 | 60 |

| 4 | DBU (1.5) | THF | Reflux | 4 | 65 |

| 5 | Et₃N (1.5) | THF | Reflux | 24 | 0 |

Photochemical Rearrangement:

Photochemical irradiation provides another avenue for the rearrangement of isoxazoles. Upon absorption of UV light, isoxazoles can isomerize to various other heterocyclic systems. The most common photochemical rearrangement of isoxazoles leads to the formation of oxazoles, often proceeding through an acyl azirine intermediate formed by the homolysis of the N-O bond. nih.gov Computational studies on the photoisomerization of 3,5-dimethylisoxazole suggest that this transformation can occur through multiple pathways, including an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path. acs.orgnih.govacs.org The ring contraction-ring expansion mechanism is supported by the experimental detection of an acetyl nitrile ylide intermediate. acs.orgnih.govacs.org

Furthermore, photochemical conditions can also lead to the formation of ketenimines from trisubstituted isoxazoles. nih.gov This process is proposed to involve a photoinduced homolysis of the N-O bond, followed by hydrogen abstraction and rearrangement to an azirine species, which then forms the ketenimine. nih.gov These highly reactive ketenimines can be isolated using continuous flow reactor technology and can serve as versatile intermediates for the synthesis of other heterocycles, such as pyrazoles. nih.gov

Cycloaddition Chemistry of the Isoxazole Ring System

The isoxazole ring system's participation in cycloaddition reactions is primarily observed during its synthesis, most notably through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. Once formed, the aromatic isoxazole ring is generally a reluctant participant in further cycloaddition reactions. Its aromatic character imparts a degree of stability that makes it less reactive as either a diene or a dienophile in typical Diels-Alder reactions. wikipedia.orgorganic-chemistry.org

For the isoxazole ring to act as a diene in a [4+2] cycloaddition, it would require the disruption of its aromaticity, which is energetically unfavorable. Similarly, its reactivity as a dienophile is limited. While inverse-electron-demand Diels-Alder reactions are known for electron-deficient dienes reacting with electron-rich dienophiles, the isoxazole ring in this compound is not sufficiently electron-deficient to readily engage in such reactions. wikipedia.org

However, it is worth noting that related five-membered heterocyclic systems, such as oxazoles, can participate in Diels-Alder reactions, particularly with dienophiles that can subsequently eliminate a stable molecule to rearomatize. For example, the reaction of 4-carboxymethyl-5-ethoxyoxazole with various dienophiles leads to the formation of substituted pyridines. scispace.com

Table 2: Examples of Diels-Alder Reactions of a Substituted Oxazole with Various Dienophiles scispace.com

| Dienophile | Product |

| Dimethyl fumarate | Isomeric adducts leading to pyridine derivatives |

| Dimethyl maleate | exo- and endo-adducts observed |

| Maleic anhydride | Decarboxylated pyridine derivative |

| Fumaric acid | Decarboxylated pyridine derivative |

While direct analogies should be drawn with caution, the behavior of oxazoles suggests that under forcing conditions or with highly reactive dienophiles, the isoxazole ring might undergo cycloaddition, likely followed by subsequent rearrangement or fragmentation. However, such reactivity is not a characteristic feature of the isoxazole ring system under normal conditions.

Influence of Methoxy (B1213986) and Methyl Substituents on Reactivity and Stability

The reactivity and stability of the this compound molecule are significantly influenced by the electronic and steric effects of its substituents: the methoxy group at C3, the methyl group at C5, and the carbaldehyde group at C4.

The carbaldehyde group at the C4 position is a strong electron-withdrawing group, both inductively and through resonance. This has a significant impact on the electronic properties of the isoxazole ring, reducing its electron density and making it more susceptible to nucleophilic attack. The electron-withdrawing nature of the carbaldehyde group can also influence the acidity of protons on adjacent carbons, potentially affecting base-catalyzed reactions.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, the general mechanisms of isoxazole transformations provide a framework for understanding its potential reactivity.

A key transformation of isoxazoles is their rearrangement to oxazoles. One proposed mechanism for the base-catalyzed rearrangement involves a series of steps initiated by deprotonation. rsc.org

Proposed Mechanism for Base-Catalyzed Isoxazole-Oxazole Rearrangement:

Deprotonation: A base abstracts a proton from the isoxazole, leading to the formation of an anion.

Ring Opening: The N-O bond cleaves, resulting in the formation of a nitrile ylide intermediate.

Electrocyclization: The nitrile ylide undergoes a 6π electrocyclic ring closure to form the oxazole ring.

An alternative pathway suggests the formation of an azirine intermediate which then rearranges to the oxazole. rsc.org

In the case of photochemical rearrangements, the process is initiated by the absorption of light, leading to an excited state. The subsequent steps can vary, but a common feature is the cleavage of the weak N-O bond. nih.gov

Table 3: Proposed Intermediates and Pathways in Isoxazole Photochemical Rearrangements

| Transformation | Proposed Intermediate(s) | Key Mechanistic Steps |

| Isoxazole to Oxazole | Acyl azirine, Nitrile ylide | N-O bond homolysis, ring contraction-expansion |

| Isoxazole to Ketenimine | Biradical, Azirine | N-O bond homolysis, H-abstraction, rearrangement |

Computational studies have been instrumental in elucidating the intricate details of these reaction pathways, including the identification of transition states and fleeting intermediates. acs.orgnih.govacs.org For this compound, the presence of the methoxy, methyl, and carbaldehyde substituents would be expected to influence the energetics of these mechanistic pathways, potentially favoring one route over another. For example, the electron-withdrawing carbaldehyde group could affect the stability of charged intermediates in the base-catalyzed rearrangement. A comprehensive mechanistic understanding for this specific molecule would require dedicated experimental and computational investigations.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 5 Methylisoxazole 4 Carbaldehyde Derivatives

High-Resolution NMR Spectroscopic Analysis for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecular connectivity and environment of each atom. While specific spectral data for 3-Methoxy-5-methylisoxazole-4-carbaldehyde is not extensively published, analysis of closely related structures, such as methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, allows for the prediction of its characteristic chemical shifts. nih.gov

The ¹H NMR spectrum is expected to show distinct singlets for the aldehyde proton (-CHO), the methoxy (B1213986) protons (-OCH₃), and the methyl protons (-CH₃). The aldehyde proton would appear significantly downfield due to the deshielding effect of the carbonyl group. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the isoxazole (B147169) ring, and the carbons of the methoxy and methyl substituents. nih.govmdpi.com Two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in correlating proton and carbon signals, confirming the precise structural assembly. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds and standard chemical shift increments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8-10.2 | ~185-195 |

| Methoxy (-OCH₃) | ~4.1 | ~58-60 |

| Methyl (-CH₃) | ~2.5 | ~12-15 |

| Isoxazole C3 | - | ~163-165 |

| Isoxazole C4 | - | ~110-115 |

| Isoxazole C5 | - | ~154-156 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely involve:

Loss of the aldehyde group: Cleavage of the bond between the isoxazole ring and the carbaldehyde group could result in the loss of a CHO radical (29 Da) or CO (28 Da) followed by H radical. libretexts.org

Cleavage of the methoxy group: Loss of a methyl radical (CH₃, 15 Da) from the methoxy group is a common fragmentation pathway for ethers. libretexts.org

Isoxazole ring fragmentation: The isoxazole ring itself can undergo characteristic cleavage, leading to smaller, stable fragment ions.

A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, shows initial loss of a hydrogen radical followed by the loss of carbon monoxide (CO) and a methyl radical, providing a model for the fragmentation of the title compound. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 155.14 g/mol )

| m/z Value | Proposed Fragment | Description |

| 155 | [C₇H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 140 | [C₆H₄NO₃]⁺ | Loss of methyl radical (-CH₃) |

| 126 | [C₆H₆NO₂]⁺ | Loss of formyl radical (-CHO) |

| 112 | [C₅H₄NO₂]⁺ | Loss of acetyl radical (-COCH₃) |

X-ray Crystallographic Studies of this compound Scaffolds

For instance, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate shows the molecule to be almost perfectly planar. nih.gov Similarly, in 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the carboxylic acid group is nearly coplanar with the isoxazole ring. nih.govosti.gov These findings suggest that the this compound molecule is also likely to adopt a largely planar conformation, which would be stabilized by the conjugated system extending from the isoxazole ring through the carbaldehyde group. This planarity is a key determinant of the molecule's electronic properties and how it packs in a crystal lattice.

Table 3: Typical Bond Parameters for Isoxazole Scaffolds from Crystallographic Data Data derived from related isoxazole structures. nih.govnih.gov

| Parameter | Typical Value |

| Dihedral angle (Ring-Substituent) | < 10° (for planar groups) |

| C=N bond length | ~1.30 - 1.35 Å |

| N-O bond length | ~1.40 - 1.45 Å |

| C-O bond length (ring) | ~1.35 - 1.40 Å |

Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at a specific wavenumber, creating a unique spectral fingerprint.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1710 cm⁻¹, characteristic of an aromatic or conjugated aldehyde. researchgate.net

C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Isoxazole Ring Vibrations: A series of bands in the 1400-1650 cm⁻¹ region corresponding to C=N and C=C stretching modes.

C-O Stretch (Methoxy): A strong band typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Bends and Stretches (Methyl): Characteristic vibrations for sp³ C-H bonds.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental spectra by predicting vibrational frequencies and helping with the precise assignment of each band. nih.gov

Table 4: Expected Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2720 - 2850 | Weak |

| Isoxazole Ring | C=N / C=C Stretch | 1400 - 1650 | Medium-Strong |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1275 | Strong |

| Methyl (-CH₃) | C-H Stretch | 2870 - 2960 | Medium |

Conformational Analysis and Stereochemical Assignments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary points of conformational flexibility are the rotation around the C4-C(aldehyde) bond and the C3-O(methoxy) bond.

Role As a Versatile Building Block in Complex Organic Molecule Synthesis

Synthesis of Novel Heterocyclic Scaffolds and Fused Ring Systems

The aldehyde functionality of 3-Methoxy-5-methylisoxazole-4-carbaldehyde would theoretically allow it to serve as a key electrophile in condensation reactions with various nucleophiles to construct novel heterocyclic systems. For instance, reactions with dinucleophiles such as substituted hydrazines, hydroxylamine (B1172632), or ureas could lead to the formation of new five- or six-membered heterocyclic rings appended to the isoxazole (B147169) core. Furthermore, intramolecular cyclization strategies, following the modification of the aldehyde group, could pave the way for the synthesis of fused ring systems incorporating the isoxazole moiety. Despite this potential, specific examples of such transformations involving this compound are not readily found in the literature.

Applications in the Construction of Polyfunctionalized Organic Molecules

The aldehyde group is a versatile functional handle that can be transformed into a wide array of other functionalities. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. These transformations would allow for the introduction of diverse functional groups, leading to the construction of polyfunctionalized organic molecules with the isoxazole scaffold at their core. The presence of the methoxy (B1213986) and methyl groups on the isoxazole ring could also influence the reactivity and conformational preferences of the resulting molecules. However, specific research detailing these applications for this particular compound is lacking.

Development of Precursors for Advanced Organic Materials

Isoxazole-containing compounds have been investigated for their potential use in advanced organic materials, including polymers, dyes, and liquid crystals. The reactivity of the carbaldehyde group in this compound could be exploited to incorporate this heterocycle into larger polymeric structures or to synthesize molecules with specific photophysical properties. For instance, condensation with appropriate aromatic amines could yield Schiff bases with potential nonlinear optical properties. Nevertheless, there is no specific information available that points to the use of this compound as a precursor for such materials.

Utilization in Catalysis and Ligand Design for Chemical Transformations

The nitrogen and oxygen atoms within the isoxazole ring, along with the oxygen of the methoxy group, present potential coordination sites for metal ions. Modification of the carbaldehyde group to include other donor atoms could lead to the formation of multidentate ligands. Such ligands could be used to synthesize metal complexes with potential catalytic activity in various organic transformations. The electronic and steric properties of the ligand could be fine-tuned by the substituents on the isoxazole ring. As with the other sections, there is a notable absence of published research demonstrating the use of this compound in the field of catalysis and ligand design.

Comparative Studies and Structure Reactivity Relationships

Elucidation of General Principles Governing Isoxazole (B147169) Reactivity and Selectivity

The chemical behavior of 3-Methoxy-5-methylisoxazole-4-carbaldehyde is rooted in the fundamental properties of the isoxazole ring system.

Aromaticity and Ring Strain: The isoxazole ring is an aromatic heterocycle, which imparts a degree of stability. However, the presence of the weak N-O single bond introduces a point of vulnerability not found in more robust aromatic systems like benzene (B151609) or pyrazole. researchgate.net

N-O Bond Cleavage: The most characteristic reaction of the isoxazole ring is the cleavage of the N-O bond. This can be initiated by various means:

Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents readily breaks the N-O bond, a transformation widely used in synthesis to reveal underlying functional groups. researchgate.net

Base-Induced Cleavage: Strong bases can deprotonate the C4 position (if a proton is present), initiating a ring-opening cascade.

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to oxazoles via an azirine intermediate, a process driven by the cleavage of the weak N-O bond. wikipedia.org

Reactivity towards Electrophiles and Nucleophiles:

Electrophilic Attack: Due to its electron-deficient nature, the isoxazole ring is generally resistant to electrophilic aromatic substitution. However, the presence of strong activating groups, such as the 3-methoxy group in the target compound, can facilitate such reactions.

Nucleophilic Attack: Nucleophiles can attack the carbon atoms of the isoxazole ring, often leading to ring cleavage. The aldehyde at C4 in this compound provides a prime site for nucleophilic addition reactions.

Cycloaddition Reactions: Isoxazoles can participate as the diene component in inverse electron-demand Diels-Alder reactions. For example, treatment of isoxazoles with enamines can lead to the formation of substituted pyridines after an initial [4+2] cycloaddition, demonstrating the ring's ability to undergo significant structural transformations. nsf.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

The advancement of synthetic organic chemistry continually seeks to improve the efficiency, safety, and scalability of molecular synthesis. For 3-Methoxy-5-methylisoxazole-4-carbaldehyde, future efforts will likely focus on moving beyond traditional batch processes to more sophisticated and streamlined methods.

Key areas for development include:

Telescoped and One-Pot Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly reduce waste, time, and resource consumption. researchgate.net Methodologies similar to those used for other complex isoxazoles, which combine condensation, cyclization, and functional group manipulation in one pot, could be adapted. google.com

Continuous Flow Synthesis: Flow chemistry offers substantial advantages over batch production, including enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and straightforward scalability. beilstein-journals.org Implementing a flow process for the synthesis of the isoxazole (B147169) core and the subsequent introduction of the methoxy (B1213986), methyl, and carbaldehyde groups could lead to higher yields and purity. researchgate.netmdpi.com

Catalytic Approaches: Investigating novel catalysts for the key ring-forming reactions or subsequent functionalizations could lower the energy requirements and improve the atom economy of the synthesis. This includes exploring metal-based or organocatalytic systems to achieve higher selectivity and milder reaction conditions.

| Potential Synthetic Improvement | Key Advantage | Relevant Research Area |

| Telescoped Synthesis | Reduced waste, time, and cost | Process Chemistry |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control beilstein-journals.org | Green Chemistry, Chemical Engineering rsc.org |

| Novel Catalysis | Increased efficiency and milder conditions | Organometallic Chemistry, Organocatalysis |

Exploration of Unconventional Reactivity Pathways and Transformations

The aldehyde functional group on the isoxazole ring is a gateway to a vast array of chemical transformations. While standard reactions are well-established, future research can delve into less conventional reactivity to generate novel molecular architectures.

Promising avenues for exploration include:

Multicomponent Reactions (MCRs): Using this compound as a key building block in MCRs could enable the rapid assembly of complex molecules from three or more starting materials. beilstein-journals.org This strategy is highly valued in medicinal chemistry for creating libraries of structurally diverse compounds.

Photoredox Catalysis: Light-induced reactions can offer unique reactivity pathways that are often inaccessible through thermal methods. mdpi.com Exploring the photochemical transformations of the isoxazole aldehyde could lead to new carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Ring Transformation Reactions: The isoxazole ring, under certain conditions (e.g., hydrogenation, treatment with bases), can be induced to open and rearrange into other heterocyclic systems. Investigating these transformations could provide synthetic routes to entirely new classes of compounds that would be difficult to access otherwise.

Potential for Applications in Emerging Fields of Chemistry

The unique combination of functional groups in this compound makes it an attractive candidate for application in rapidly advancing areas of chemistry that leverage specific molecular interactions and process technologies.

Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. beilstein-journals.org The functional groups on this compound (the aldehyde, methoxy group, and the nitrogen and oxygen atoms of the isoxazole ring) can all participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent forces. This opens up possibilities for its use in:

Host-Guest Systems: Designing larger "host" molecules that can selectively bind to the isoxazole "guest," which could have applications in sensing or separation technologies. uni-mainz.de

Self-Assembling Materials: The molecule could be functionalized to promote self-assembly into well-defined nanoscale structures like gels, liquid crystals, or molecular containers. researchgate.net

Flow Chemistry

Beyond its use in synthesis, flow chemistry provides a platform for the controlled and efficient execution of a wide range of chemical transformations. rsc.org For derivatives of this compound, flow reactors could be used to:

Perform Hazardous Reactions Safely: Transformations that generate unstable or explosive intermediates can be managed more safely in the small volumes of a flow reactor. beilstein-journals.org

Optimize Reaction Conditions: The precise control over temperature, pressure, and reaction time in a flow setup allows for rapid optimization to maximize yield and minimize byproducts. researchgate.net

Integrate Synthesis and Application: Flow systems can potentially link the synthesis of a derivative with its immediate use in a subsequent process, such as a biological assay or materials fabrication.

Advanced Computational Design and Predictive Modeling for Isoxazole Chemistry

Computational chemistry is an indispensable tool for accelerating chemical research by predicting molecular properties and guiding experimental design. zib.de For this compound and its derivatives, computational modeling can be applied to:

Design Novel Molecules: In silico design can be used to create new isoxazole derivatives with tailored electronic, steric, and pharmacokinetic properties for specific applications, such as enzyme inhibition. rsc.org

Predict Reactivity: Quantum chemical calculations can predict the most likely sites of reaction, elucidate reaction mechanisms, and forecast the outcomes of unexplored transformations, thereby saving significant experimental effort.

Model Supramolecular Interactions: Molecular dynamics and docking simulations can be used to understand how isoxazole derivatives interact with other molecules, aiding in the design of host-guest systems or predicting binding affinity to biological targets. nih.gov

| Computational Method | Application Area | Predicted Outcome |

| Quantum Mechanics (DFT) | Reaction Chemistry | Reaction pathways, activation energies, spectral properties |

| Molecular Docking | Medicinal Chemistry | Binding modes and affinities to protein targets nih.gov |

| Molecular Dynamics | Supramolecular Chemistry | Stability of self-assembled structures, guest binding dynamics |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-5-methylisoxazole-4-carbaldehyde in academic research?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example, 3-methyl-1-aryl-1H-pyrazole derivatives can undergo nucleophilic substitution with phenols in the presence of K₂CO₃ as a basic catalyst . The Vilsmeier–Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is another route for synthesizing related pyrazole-carbaldehyde derivatives . Key steps include refluxing in anhydrous solvents and purification via column chromatography.

Q. How is this compound characterized structurally?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical. HRMS (EI, 70 eV) provides accurate mass-to-charge ratios, while elemental analysis confirms C, H, and N content. For example:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | Verified via HRMS |

| % C | 60.33 | 59.80 |

| % H | 6.15 | 6.30 |

| Discrepancies may arise from impurities or hydration . |

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight containers, away from light and moisture, at 2–8°C .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for enhanced nucleophilic substitution efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature Control : Optimize reflux times (e.g., 12–24 hours) to balance reaction progression and decomposition .

Q. How should discrepancies between calculated and experimental analytical data be resolved?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting elemental analysis .

- Instrument Calibration : Validate HRMS and NMR spectrometers with standard references (e.g., acetophenone for ¹³C NMR).

- Hydration Check : Perform Karl Fischer titration to detect moisture content skewing H% values .

Q. What stability challenges arise under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : UV-Vis spectroscopy reveals degradation peaks at 270–300 nm after prolonged light exposure; use amber glass vials .

- Humidity Control : Dynamic vapor sorption (DVS) studies show hygroscopicity above 60% RH; store with desiccants (silica gel) .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset at ~150°C; avoid heating above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.